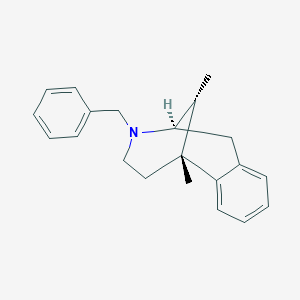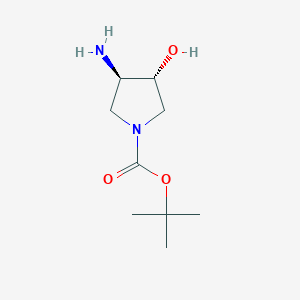![molecular formula C14H9Br2N B129259 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 209911-63-7](/img/structure/B129259.png)
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound with the molecular formula C14H9Br2N. It has an average mass of 351.036 Da and a monoisotopic mass of 348.910156 Da .
Synthesis Analysis
The synthesis of compounds similar to “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has been reported. For instance, a method for preparing 5-(4’-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole has been disclosed. This method uses 2-cyano biphenyl as a starting material, and the target product is obtained through hydroxymethylation, cyclization, protection, and substitution reaction .Molecular Structure Analysis
The molecular structure of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” consists of a biphenyl group with a carbonitrile (CN) group attached to one of the phenyl rings and a dibromomethyl group attached to the other phenyl ring .Physical And Chemical Properties Analysis
“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has a density of 1.7±0.1 g/cm3, a boiling point of 442.4±45.0 °C at 760 mmHg, and a flash point of 221.4±28.7 °C. It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research: Antihypertensive Drug Development
4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile: is identified as an impurity in the synthesis of Telmisartan , a widely used antihypertensive drug . Its identification and quantification are crucial for the quality control of pharmaceutical products. Researchers use this compound to study its pharmacological effects, potential toxicity, and metabolic pathways to ensure the safety and efficacy of Telmisartan.
Analytical Standards: Calibration and Testing
As an impurity of Telmisartan, 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile is used to prepare analytical standards . These standards are essential for the calibration of analytical instruments and the validation of analytical methods in quality control laboratories.
Future Directions
The future directions of “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” could involve its use in the synthesis of new pharmaceuticals or biologically active substances. Imidazole and benzimidazole rings, which are structurally similar to biphenyl, are widely explored and utilized by the pharmaceutical industry for drug discovery .
properties
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile | |
CAS RN |
209911-63-7 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile and why is it relevant to Telmisartan?
A1: 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (dibromo) is identified as a potential genotoxic impurity (PGI) present in Telmisartan, a medication used to treat high blood pressure []. Genotoxic impurities are of concern because they have the potential to interact with DNA and cause mutations, potentially leading to cancer. Regulatory agencies set strict limits on the allowable amounts of PGIs in pharmaceuticals to ensure patient safety.
Q2: How was 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile quantified in Telmisartan?
A2: The researchers developed a highly sensitive and specific method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify dibromo in Telmisartan samples []. This method employed a gradient elution using a mixture of formic acid, methanol, and acetonitrile as the mobile phase. The LC-MS/MS system allowed for precise identification and quantification of dibromo even at very low concentrations.
Q3: What is the significance of developing a sensitive and specific analytical method for 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile in Telmisartan?
A3: The presence of PGIs like dibromo in pharmaceuticals, even in trace amounts, poses potential health risks. Having a sensitive and specific analytical method, like the LC-MS/MS method developed in the study [], is crucial for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
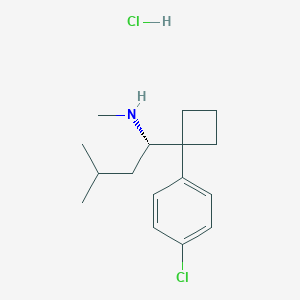

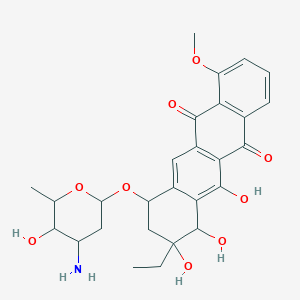
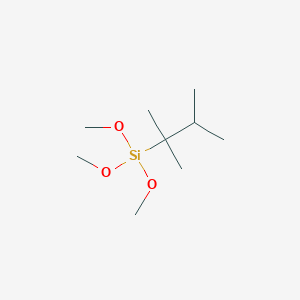

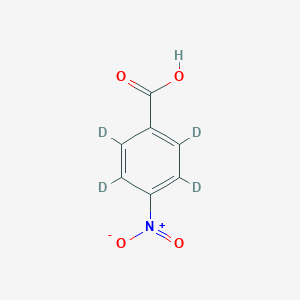
![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)
